molecular formula C11H17Cl2N3O B1413391 6-Piperidin-3-ylpyridine-2-carboxamide dihydrochloride CAS No. 2108883-40-3

6-Piperidin-3-ylpyridine-2-carboxamide dihydrochloride

Cat. No.: B1413391
CAS No.: 2108883-40-3
M. Wt: 278.18 g/mol
InChI Key: IODNFIJKTXYNNX-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 6-Piperidin-3-ylpyridine-2-carboxamide dihydrochloride consists of a piperidine ring attached to a pyridine ring via a carbon atom. The pyridine ring carries a carboxamide group at the 2-position.


Physical and Chemical Properties Analysis

This compound has a molecular formula of C11H17Cl2N3O and a molecular weight of 278.18 g/mol .

Scientific Research Applications

  • Cannabinoid Receptor Antagonists : This compound has been studied for its role as a potent and specific antagonist for the cannabinoid receptor, particularly in the brain. It has potential therapeutic applications in antagonizing the harmful side effects of cannabinoids and cannabimimetic agents (Lan et al., 1999).

  • Kinetic Resolution of Racemic Carboxamides : It has been used in the kinetic resolution of racemic carboxamides to yield enantiomerically enriched carboxylic acids. This process is significant in stereoselective synthesis, which is crucial in drug development (Eichhorn et al., 1997).

  • Mycobacterium tuberculosis Inhibitors : Research has explored its derivatives as inhibitors of Mycobacterium tuberculosis, suggesting a role in developing new antimycobacterial drugs (Samala et al., 2014).

  • PCSK9 mRNA Translation Inhibitors : Certain analogs of this compound have been identified as PCSK9 mRNA translation inhibitors, which could be significant in the management of cholesterol levels (Londregan et al., 2018).

  • Voltage-Gated Skeletal Muscle Sodium Channel Blockers : Some analogs have been synthesized as sodium channel blockers, showing promise in the development of antimyotonic agents (Catalano et al., 2008).

  • DNA Gyrase B Inhibitors : The compound's derivatives have been studied as potential inhibitors of DNA gyrase B, which is a significant target in antibacterial drug discovery (Jukič et al., 2017).

  • Anti-angiogenic and DNA Cleavage Studies : Novel derivatives have been synthesized and evaluated for their anti-angiogenic properties and DNA cleavage abilities, suggesting potential as anticancer agents (Kambappa et al., 2017).

  • Tubulin Inhibitors : Some compounds in this category have been discovered as tubulin inhibitors, which could be significant in the development of antiproliferative agents for cancer treatment (Krasavin et al., 2014).

Mechanism of Action

The mechanism of action of 6-Piperidin-3-ylpyridine-2-carboxamide dihydrochloride is currently unknown as it is primarily used for research purposes.

Properties

IUPAC Name

6-piperidin-3-ylpyridine-2-carboxamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O.2ClH/c12-11(15)10-5-1-4-9(14-10)8-3-2-6-13-7-8;;/h1,4-5,8,13H,2-3,6-7H2,(H2,12,15);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IODNFIJKTXYNNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=NC(=CC=C2)C(=O)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-Piperidin-3-ylpyridine-2-carboxamide dihydrochloride
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6-Piperidin-3-ylpyridine-2-carboxamide dihydrochloride
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6-Piperidin-3-ylpyridine-2-carboxamide dihydrochloride
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Reactant of Route 6
6-Piperidin-3-ylpyridine-2-carboxamide dihydrochloride

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